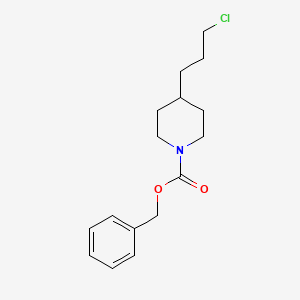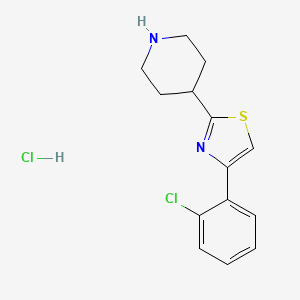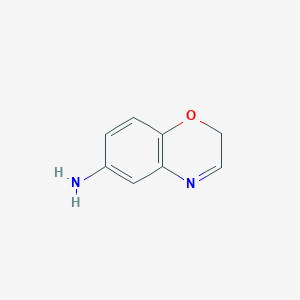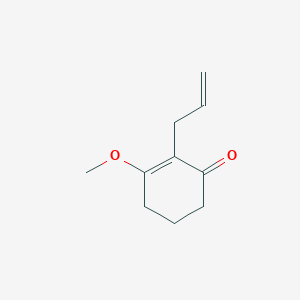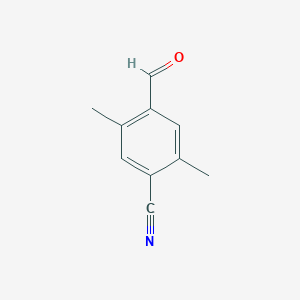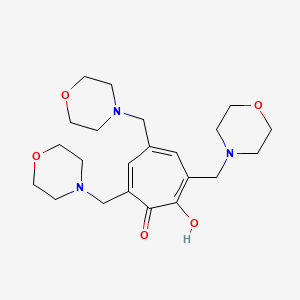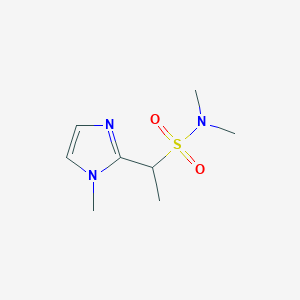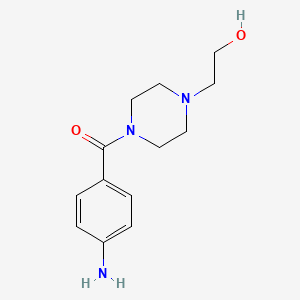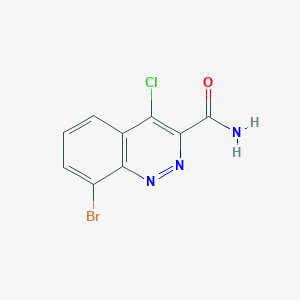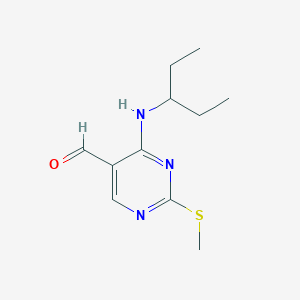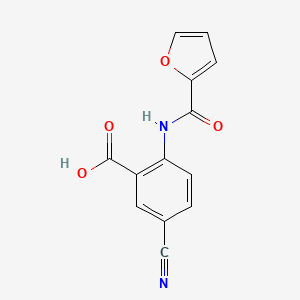
(15Z)-lycopene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
15-cis-Lycopene is a naturally occurring carotenoid, a type of tetraterpene, predominantly found in tomatoes and other red fruits and vegetables. It is one of the many isomers of lycopene, which is known for its potent antioxidant properties. Unlike the all-trans form, 15-cis-Lycopene has a unique configuration that may influence its bioavailability and biological activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 15-cis-Lycopene involves the isomerization of all-trans-Lycopene. This can be achieved through thermal treatment or exposure to light, which induces the trans-cis isomerization. The process requires careful control of temperature and light exposure to ensure the desired isomer is obtained .
Industrial Production Methods: Industrial production of 15-cis-Lycopene typically involves extraction from natural sources such as tomatoes. The extraction process includes solvent extraction followed by chromatographic separation to isolate the specific isomer. High-performance liquid chromatography (HPLC) is commonly used for this purpose due to its efficiency in separating different isomers .
Analyse Chemischer Reaktionen
Types of Reactions: 15-cis-Lycopene undergoes various chemical reactions, including oxidation, reduction, and isomerization. Oxidation reactions are particularly significant as they can lead to the formation of different oxidation products, which may have distinct biological activities .
Common Reagents and Conditions: Oxidation of 15-cis-Lycopene can be carried out using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions. Reduction reactions may involve the use of reducing agents like sodium borohydride .
Major Products Formed: The major products formed from the oxidation of 15-cis-Lycopene include epoxides and other oxidized derivatives. These products can have varying degrees of biological activity and stability .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 15-cis-Lycopene primarily involves its antioxidant properties. It can quench singlet oxygen and scavenge free radicals, thereby protecting cells from oxidative damage. This activity is attributed to its unique structure, which allows it to interact with reactive oxygen species effectively .
Molecular Targets and Pathways: 15-cis-Lycopene targets various molecular pathways involved in oxidative stress and inflammation. It modulates the expression of genes related to antioxidant defense and can inhibit the activity of enzymes that promote oxidative damage .
Vergleich Mit ähnlichen Verbindungen
All-trans-Lycopene: The most common isomer of lycopene, known for its high antioxidant activity.
9-cis-Lycopene: Another isomer with distinct biological properties and potential health benefits.
13-cis-Lycopene: Similar to 15-cis-Lycopene, it has unique bioavailability and stability characteristics.
Uniqueness of 15-cis-Lycopene: 15-cis-Lycopene is unique due to its specific isomeric configuration, which may influence its absorption and biological activity. Studies suggest that cis-isomers of lycopene, including 15-cis-Lycopene, are more bioavailable and may have different health effects compared to the all-trans form .
Eigenschaften
CAS-Nummer |
59092-07-8 |
|---|---|
Molekularformel |
C40H56 |
Molekulargewicht |
536.9 g/mol |
IUPAC-Name |
(6E,8E,10E,12E,14E,16Z,18E,20E,22E,24E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,8,10,12,14,16,18,20,22,24,26,30-tridecaene |
InChI |
InChI=1S/C40H56/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,15-22,25-32H,13-14,23-24H2,1-10H3/b12-11-,25-15+,26-16+,31-17+,32-18+,35-21+,36-22+,37-27+,38-28+,39-29+,40-30+ |
InChI-Schlüssel |
OAIJSZIZWZSQBC-XKKDEUFYSA-N |
Isomerische SMILES |
CC(=CCC/C(=C/C=C/C(=C/C=C/C(=C/C=C\C=C(\C=C\C=C(\C=C\C=C(\CCC=C(C)C)/C)/C)/C)/C)/C)/C)C |
Kanonische SMILES |
CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


